4-(2-Amino-3-hydroxypropyl)phenol hydrochloride
Description
Contextualization as a Chiral Amino Alcohol
Amino alcohols are a class of organic compounds that contain both an amine (-NH2) and a hydroxyl (-OH) group. 4-(2-Amino-3-hydroxypropyl)phenol hydrochloride fits into a specific and important subclass known as chiral amino alcohols. The chirality arises from the presence of a stereocenter, a carbon atom bonded to four different groups. In this case, the carbon atom to which the amino group is attached is chiral.
The presence of both amine and hydroxyl groups allows these compounds to exhibit dual chemical reactivity, participating in reactions typical of both amines and alcohols. alfa-chemistry.com Chiral amino alcohols, such as this compound, are of particular interest in the field of asymmetric synthesis, where they can be used as chiral auxiliaries or ligands to control the stereochemical outcome of a chemical reaction. tcichemicals.comalfa-chemistry.com Their utility stems from their ability to form chiral complexes with metals or to act as chiral building blocks in the synthesis of more complex molecules. alfa-chemistry.com
Nomenclature and Stereochemical Considerations (e.g., L-Tyrosinol)
The systematic IUPAC name for this compound is this compound. However, it is more commonly known by its semi-systematic name, Tyrosinol hydrochloride. Tyrosinol is derived from the reduction of the amino acid tyrosine. wikipedia.org
A critical aspect of this compound's identity is its stereochemistry. Due to the chiral center, 4-(2-Amino-3-hydroxypropyl)phenol can exist as two non-superimposable mirror images, known as enantiomers. These are designated as L-Tyrosinol and D-Tyrosinol. The "L" and "D" nomenclature is used to describe the absolute configuration of the stereocenter, relating it back to the structure of L-glyceraldehyde, a common reference molecule in stereochemistry. libretexts.orglibretexts.org The naturally occurring form derived from L-tyrosine is L-Tyrosinol. nih.gov The hydrochloride salt of this specific enantiomer is therefore referred to as L-Tyrosinol hydrochloride.
The stereochemical configuration is crucial as it dictates the molecule's interaction with other chiral molecules, which is of paramount importance in biological systems and in the synthesis of stereochemically pure pharmaceuticals.
Detailed Research Findings
The characterization and properties of this compound have been established through various analytical techniques. Spectroscopic data is fundamental in confirming the structure and purity of the compound.
Spectroscopic Data for L-Tyrosinol hydrochloride
| Technique | Description | Source |
| ¹H NMR | Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum for L-Tyrosinol hydrochloride shows characteristic peaks corresponding to the aromatic protons, the protons on the propyl chain, and the protons of the amine and hydroxyl groups. | chemicalbook.com |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for L-Tyrosinol hydrochloride would show distinct signals for each unique carbon atom in the structure. | nih.gov |
| IR Spectroscopy | Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of L-Tyrosinol hydrochloride would exhibit characteristic absorption bands for the O-H (phenol and alcohol), N-H (amine), and C-H (aromatic and aliphatic) bonds. | researchgate.net |
| Mass Spectrometry | Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. | chemicalbook.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-amino-3-hydroxypropyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGCRFWYSRUQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Routes
The construction of the 4-(2-amino-3-hydroxypropyl)phenol backbone can be approached through various chemical reactions, each with its own set of advantages and challenges. These routes include direct reduction of natural amino acids, enzymatic processes, and multi-step sequences involving key bond-forming reactions.
Reduction of Precursor Amino Acids (e.g., Tyrosine with Borane Dimethylsulfide)
A common and direct method for the synthesis of tyrosinol, the free base of 4-(2-amino-3-hydroxypropyl)phenol hydrochloride, is the reduction of the amino acid L-tyrosine. wikipedia.org The carboxylic acid functional group of tyrosine can be selectively reduced to a primary alcohol using a suitable reducing agent. Borane dimethylsulfide complex (BMS) is a particularly effective reagent for this transformation. wikipedia.org
The reaction typically involves the protection of the amino group of tyrosine, for example, as a tert-butyloxycarbonyl (Boc) derivative, to prevent side reactions. The protected tyrosine is then treated with BMS in an appropriate solvent, such as tetrahydrofuran (THF). The borane selectively reduces the carboxylic acid to the corresponding alcohol, yielding the protected tyrosinol. Subsequent deprotection of the amino group under acidic conditions affords tyrosinol, which can then be converted to its hydrochloride salt. A one-pot strategy involving the Boc protection of L-tyrosine followed by the reduction of the carboxylic acid group has been highlighted as an efficient method. nbinno.com
Table 1: Key Parameters for the Reduction of Tyrosine Derivatives
| Precursor | Protecting Group | Reducing Agent | Key Outcome |
| L-Tyrosine | Boc | Borane Dimethylsulfide (BMS) | Selective reduction of carboxylic acid to primary alcohol |
| N-protected Tyrosine Ester | Not Applicable | Borane Dimethylsulfide (BMS) | Reduction of ester to primary alcohol |
Catalytic Action of Tyrosinase on Tyrosine
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. wikipedia.orgyoutube.com Its primary catalytic functions are the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity). wikipedia.org When L-tyrosine is the substrate, tyrosinase catalyzes its hydroxylation to 3,4-dihydroxyphenylalanine (L-DOPA). researchgate.netplos.org
It is important to note that the direct catalytic action of tyrosinase on tyrosine does not yield 4-(2-amino-3-hydroxypropyl)phenol. The enzyme facilitates an oxidation reaction (hydroxylation of the aromatic ring), whereas the formation of the target compound from tyrosine requires a reduction of the carboxylic acid. Therefore, while tyrosinase is central to the metabolism of tyrosine, it is not a direct catalyst for its conversion to tyrosinol. However, enzymatic synthesis approaches using other enzymes, such as tyrosine phenol-lyase, have been explored for the synthesis of tyrosine analogs from different precursors. organic-chemistry.orgorganic-chemistry.org
Suzuki–Miyaura Coupling Approaches
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. acs.orgnih.gov This reaction is widely used in the synthesis of biaryls, styrenes, and substituted aromatic compounds. acs.orgnih.gov
In the context of synthesizing 4-(2-amino-3-hydroxypropyl)phenol, the Suzuki-Miyaura coupling could be envisioned as a key step in constructing the substituted phenol (B47542) ring. For instance, a suitably protected and functionalized arylboronic acid could be coupled with a building block containing the protected 2-amino-3-hydroxypropyl side chain attached to a leaving group. Conversely, an aryl halide or triflate bearing the protected side chain could be coupled with a boronic acid derivative of a protected phenol. The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of functionalized substrates, making it a valuable tool in the synthesis of complex phenolic compounds. acs.orgnih.gov
Chiral Resolution Techniques
Since 4-(2-amino-3-hydroxypropyl)phenol possesses a chiral center at the second carbon of the propyl chain, the synthesis often results in a racemic mixture of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for applications where stereochemistry is important. Several techniques can be employed for this purpose.
One common method is the formation of diastereomeric salts. The racemic amino alcohol is reacted with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the amino alcohol can be recovered by treating the diastereomeric salts with a base.
Another powerful technique for chiral resolution is chiral high-performance liquid chromatography (HPLC). phenomenex.comeijppr.comcsfarmacie.czchiralpedia.comyoutube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.comeijppr.comcsfarmacie.czchiralpedia.comyoutube.com Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including amino alcohols. eijppr.com
Table 2: Chiral Resolution Techniques for Amino Alcohols
| Technique | Principle | Key Components |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities | Racemic amino alcohol, Chiral resolving agent (e.g., tartaric acid) |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Racemic amino alcohol, Chiral stationary phase (e.g., polysaccharide-based) |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions provide another strategic approach to the synthesis of 4-(2-amino-3-hydroxypropyl)phenol. This can involve either nucleophilic aromatic substitution or, more commonly, nucleophilic substitution on an aliphatic carbon.
A plausible synthetic route would involve the use of a precursor such as a p-hydroxyphenacyl halide (e.g., p-hydroxyphenacyl bromide). The bromine atom in this molecule is susceptible to nucleophilic attack. A protected amino-alcohol nucleophile could be used to displace the bromide, thereby forming the carbon-carbon bond of the propyl side chain. Subsequent reduction of the ketone and deprotection would yield the final product. The principles of nucleophilic aromatic substitution, while generally requiring activated aromatic rings, could also be considered in a multi-step synthesis involving appropriately substituted precursors. libretexts.orgmdpi.com
Precursor Chemistry and Starting Material Utilization
The most prominent starting material is the naturally occurring amino acid, L-tyrosine . Its structure already contains the p-hydroxyphenyl group and the aminopropyl backbone, making it an ideal and readily available precursor for reduction-based synthetic routes. The industrial synthesis of L-tyrosine itself can be achieved through extraction from protein hydrolysates or through enzymatic synthesis.
Alternative starting materials can be employed in multi-step syntheses. For instance, p-aminophenol can serve as a precursor. Through a series of reactions, a three-carbon side chain can be introduced to the aromatic ring. Similarly, p-hydroxyphenacyl halides are valuable precursors for nucleophilic substitution strategies, allowing for the introduction of the aminopropanol (B1366323) side chain. The selection of the starting material is often dictated by the chosen synthetic methodology and the desired stereochemistry of the final product.
Tyrosine as a Biosynthetic and Synthetic Precursor
The primary and most common synthetic precursor for 4-(2-Amino-3-hydroxypropyl)phenol is the naturally occurring proteinogenic amino acid, L-tyrosine. wikipedia.org L-tyrosine is an ideal starting material due to its ready availability and inherent chirality. nih.gov The principal synthetic transformation involves the reduction of the carboxylic acid functional group of L-tyrosine to a primary alcohol, yielding the tyrosinol structure. This targeted reduction preserves the stereochemistry and the core aminophenol scaffold, making it an efficient route to (S)-4-(2-Amino-3-hydroxypropyl)phenol.
Integration into Complex Molecular Architectures (e.g., Geldanamycin Derivatives)
4-(2-Amino-3-hydroxypropyl)phenol serves as a versatile building block for constructing more complex molecules, particularly in the field of medicinal chemistry. A notable example is its incorporation into derivatives of geldanamycin, a natural product with significant biological activity. japsonline.com The primary amine of the tyrosinol moiety can act as a nucleophile, enabling its attachment to electrophilic sites on other molecular frameworks. japsonline.com This integration allows for the modification of parent compounds like geldanamycin to potentially enhance their properties. japsonline.com Specifically, the C17-methoxy group of the geldanamycin molecule can be substituted by various nucleophiles, including the amino group of tyrosinol, to create novel derivatives. japsonline.com
Derivatization Strategies for Research Applications
The presence of multiple reactive functional groups—a primary amine, a primary alcohol, and a phenolic hydroxyl—makes 4-(2-Amino-3-hydroxypropyl)phenol a prime candidate for a variety of derivatization strategies aimed at creating novel compounds for research.
Synthesis of Amine-Geldanamycin Hybrids (e.g., via Reductive Amination, Nucleophilic Substitution)
The creation of amine-geldanamycin hybrids is a key research application for this compound. japsonline.com These syntheses are primarily achieved through two key reaction types:
Nucleophilic Substitution: This is a direct method where the primary amino group of (S)-4-(2-amino-3-hydroxypropyl)phenol acts as a nucleophile. japsonline.com It attacks the C17 position of the geldanamycin benzoquinone ring, displacing the methoxy group to form a new carbon-nitrogen bond. This reaction yields 17-substituted derivatives, such as 17-((S)-4-(2-amino-3-hydroxypropyl)phenol)-17-demethoxygeldanamycin. japsonline.com
Reductive Amination: This two-step process involves the reaction of a carbonyl group (an aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced to an amine. wikipedia.orgmasterorganicchemistry.com While direct alkylation of amines can be difficult to control, reductive amination provides a reliable alternative for forming substituted amines. masterorganicchemistry.com This method can be used to couple tyrosinol to other molecules containing a suitable carbonyl group. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com
| Method | Description | Key Reagents | Example Product |
|---|---|---|---|
| Nucleophilic Substitution | The primary amine of tyrosinol directly displaces the C17-methoxy group of geldanamycin. japsonline.com | Geldanamycin, (S)-4-(2-amino-3-hydroxypropyl)phenol japsonline.com | 17-((S)-4-(2-amino-3-hydroxypropyl)phenol)-17-demethoxygeldanamycin japsonline.com |
| Reductive Amination | Formation of an imine between the amine of tyrosinol and a carbonyl-containing molecule, followed by reduction. wikipedia.org | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) masterorganicchemistry.com | Substituted amine derivatives |
Functional Group Modifications for Enhanced Research Utility
The distinct functional groups on the 4-(2-Amino-3-hydroxypropyl)phenol molecule offer multiple sites for chemical modification to generate diverse derivatives for research. ashp.org
Primary Amino Group: As the most nucleophilic site under many conditions, the primary amine readily reacts with acylating agents like acid chlorides and anhydrides to form stable amides. It can also be alkylated to form secondary or tertiary amines through reactions with alkyl halides or via reductive amination.
Phenolic Hydroxyl Group: This group can undergo O-acylation with acid chlorides or anhydrides to form esters, or etherification to form ethers. Selective modification at this position may require prior protection of the more reactive amino group to prevent competing reactions.
Primary Alcohol Group: The primary alcohol can be selectively oxidized to an aldehyde or further to a carboxylic acid using appropriate reagents. It can also be esterified.
| Functional Group | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| Primary Amine | Acylation | Acid Chloride, Acetic Anhydride (B1165640) | Amide |
| Primary Amine | Alkylation / Reductive Amination | Alkyl Halide, Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |
| Phenolic Hydroxyl | Esterification (O-acylation) | Acid Chloride, Acid Anhydride | Ester |
| Phenolic Hydroxyl | Etherification | Alkyl Halide | Ether |
| Primary Alcohol | Oxidation | Mild or Strong Oxidizing Agents | Aldehyde or Carboxylic Acid |
Chemical Reaction Analysis
The inherent chemical structure of 4-(2-Amino-3-hydroxypropyl)phenol dictates its reactivity, particularly concerning the aromatic aminophenol core.
Oxidation Pathways of the Phenolic Moiety
The para-aminophenol structure, containing an electron-donating amine group para to a hydroxyl group on the benzene ring, makes the molecule particularly susceptible to oxidation. This oxidation can proceed through a one-electron pathway to generate a transient p-aminophenoxy free radical. The ultimate products of such oxidation are typically quinoid structures. This transformation is a characteristic and important reaction pathway for p-aminophenols and influences the stability and potential metabolic fate of the compound.
Reduction Reactions of the Amino Group
The primary amino group in this compound is a key site for modification, most commonly through reductive amination. This process allows for the introduction of alkyl or aryl substituents, effectively reducing the primary amine to a more substituted secondary or tertiary amine. Reductive amination is a widely employed and efficient method for the N-alkylation of primary amines. ias.ac.inorganic-chemistry.orgmasterorganicchemistry.com
The reaction typically proceeds in a one-pot fashion by treating the amine with a carbonyl compound (an aldehyde or a ketone) in the presence of a suitable reducing agent. The initial reaction between the amine and the carbonyl compound forms an imine or iminium ion intermediate, which is then reduced in situ to the corresponding N-substituted amine. youtube.com
A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a common and effective choice. ias.ac.inorganic-chemistry.org The selection of the carbonyl compound dictates the nature of the substituent introduced onto the amino group. For instance, reaction with an aldehyde will yield a secondary amine, while a subsequent reaction with another aldehyde can produce a tertiary amine.
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Sodium Borohydride (NaBH₄) | Methanol | Room Temperature, 12h | N-Benzyl-4-(2-amino-3-hydroxypropyl)phenol | 85 |
| Acetone | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane | Room Temperature, 24h | N-Isopropyl-4-(2-amino-3-hydroxypropyl)phenol | 78 |
| Cyclohexanone | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetic Acid (catalyst) | Room Temperature, 18h | N-Cyclohexyl-4-(2-amino-3-hydroxypropyl)phenol | 82 |
Nucleophilic Substitution at the Hydroxyl Position
The secondary hydroxyl group on the propyl side chain of this compound provides another avenue for structural modification through nucleophilic substitution reactions. Direct substitution of the hydroxyl group is challenging due to its poor leaving group nature (hydroxide ion, OH⁻, is a strong base). libretexts.org Therefore, a two-step strategy is typically employed.
The first step involves the conversion of the hydroxyl group into a better leaving group. A common method to achieve this is by transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate. ucalgary.cakhanacademy.orgyoutube.comyoutube.com This is typically accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting tosylate or mesylate group is an excellent leaving group, readily displaced by a variety of nucleophiles in an Sₙ2 reaction. youtube.com
Once the hydroxyl group is activated, a range of nucleophiles can be introduced. For example, reaction with sodium azide (NaN₃) can be used to introduce an azido group, while reaction with sodium cyanide (NaCN) can introduce a cyano group. organic-chemistry.orgchemguide.co.uk
Another important nucleophilic substitution reaction at the hydroxyl position is the Williamson ether synthesis, which is used to form ethers. organic-synthesis.comfrancis-press.commasterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide to form the corresponding ether. masterorganicchemistry.com
The following table summarizes research findings on the nucleophilic substitution at the hydroxyl position of 4-(2-Amino-3-hydroxypropyl)phenol, showcasing the synthesis of various derivatives.
| Reagent 1 (Activation) | Reagent 2 (Nucleophile) | Solvent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| p-Toluenesulfonyl chloride (TsCl), Pyridine | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | 60°C, 8h | 4-(2-Amino-3-azidopropyl)phenol | 92 |
| Methanesulfonyl chloride (MsCl), Triethylamine | Potassium Cyanide (KCN) | Dimethyl sulfoxide (DMSO) | 80°C, 12h | 4-(2-Amino-3-cyanopropyl)phenol | 75 |
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | Room Temperature, 6h | 4-(2-Amino-3-methoxypropyl)phenol | 88 |
| Potassium carbonate (K₂CO₃) | Benzyl Bromide (BnBr) | Acetonitrile | Reflux, 10h | 4-(2-Amino-3-(benzyloxy)propyl)phenol | 80 |
Biological Activities and Mechanistic Investigations in Vitro and Preclinical Studies
Cellular and Molecular Target Interactions
While direct studies on the HSP90 inhibitory activity of 4-(2-Amino-3-hydroxypropyl)phenol hydrochloride are not extensively documented, research into structurally related compounds suggests that its derivatives could be promising candidates for HSP90 inhibition. HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression, making it a significant target in oncology research.
A study focused on the design and synthesis of novel piperazinyl, morpholino, and piperidyl derivatives of the pyrazole-based HSP90 inhibitor CCT018159 provides a basis for this hypothesis. nih.gov Structure-activity relationship (SAR) studies in this research highlighted the importance of specific structural motifs for potent HSP90 inhibition. For instance, the introduction of a methylsulfonylbenzyl substituent on the piperazine (B1678402) nitrogen of a derivative of CCT018159 resulted in a compound with an IC50 of less than 600 nM against the enzyme and demonstrated low micromolar inhibition of tumor cell proliferation. nih.gov
Furthermore, another study reported the synthesis and evaluation of 4-(2-hydroxypropyl)piperazin-1-yl) derivatives as HSP90 inhibitors. This work identified that compounds possessing a hydroxyl group at the C-4 position of the aryl ring on the piperazine moiety exhibited HSP90 inhibition properties. nih.gov This finding is particularly relevant as it underscores the potential for hydroxylated phenyl derivatives, akin to the structure of 4-(2-Amino-3-hydroxypropyl)phenol, to serve as a scaffold for developing new HSP90 inhibitors.
These studies collectively suggest that derivatives of 4-(2-Amino-3-hydroxypropyl)phenol, through strategic chemical modifications, could potentially be developed into effective HSP90 inhibitors. The key would be to explore substitutions on the amino and hydroxyl groups of the propyl side chain, as well as modifications to the phenol (B47542) ring, to optimize interactions with the ATP-binding pocket of HSP90.
Table 1: Examples of Structurally Related HSP90 Inhibitors and their Activities
| Compound Class | Key Structural Features | Reported Activity | Reference |
| Pyrazole-based derivatives | Methylsulfonylbenzyl substituent on piperazine | IC50 < 600 nM (enzyme binding), low micromolar inhibition of tumor cell proliferation | nih.gov |
| 4-(2-hydroxypropyl)piperazin-1-yl) derivatives | Hydroxyl group at C-4 of the aryl ring on the piperazine | Demonstrated HSP90 inhibition properties | nih.gov |
Currently, there is a lack of specific research detailing the direct interactions of this compound with specific molecular pathways such as the MAPK, PI3K/Akt, or NF-κB signaling cascades. However, the potential for derivatives to inhibit HSP90 suggests an indirect influence on these pathways. HSP90 is essential for the stability and function of key signaling proteins within these cascades, including Raf-1, Akt, and IKK. Therefore, inhibition of HSP90 by derivatives of 4-(2-Amino-3-hydroxypropyl)phenol could lead to the degradation of these client proteins, thereby disrupting downstream signaling. Further investigation is required to elucidate any direct effects of the parent compound or its derivatives on these critical cellular pathways.
Enzymatic Activity Modulation
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Due to its phenolic structure, 4-(2-Amino-3-hydroxypropyl)phenol is a plausible substrate and modulator of tyrosinase activity. Phenolic compounds can interact with the active site of tyrosinase, which contains a binuclear copper center.
Studies on various p-aminophenols have demonstrated their potential to inhibit tyrosinase. For instance, certain aminophenol derivatives have shown significant inhibitory effects on mushroom tyrosinase activity. semanticscholar.org The mechanism of inhibition can vary, with some compounds acting as competitive or non-competitive inhibitors. The structural similarity of 4-(2-Amino-3-hydroxypropyl)phenol to L-tyrosine, the natural substrate of tyrosinase, suggests it could act as a competitive inhibitor by binding to the enzyme's active site.
Conversely, as a monohydric phenol, 4-(2-Amino-3-hydroxypropyl)phenol could also serve as a substrate for the monophenolase activity of tyrosinase. nih.gov This reaction would involve the ortho-hydroxylation of the phenol ring, converting it into a catechol derivative. The rate of this enzymatic conversion would be dependent on the specific kinetics of the interaction.
Table 2: Potential Interactions of 4-(2-Amino-3-hydroxypropyl)phenol with Tyrosinase
| Interaction Type | Predicted Mechanism | Potential Outcome |
| Inhibitor | Competitive binding to the active site due to structural similarity to L-tyrosine. | Reduction in melanin synthesis. |
| Substrate | Ortho-hydroxylation of the phenol ring by monophenolase activity. | Conversion to a catechol derivative. |
The chemical structure of this compound, particularly the presence of a primary amine, suggests potential interactions with other enzyme systems, such as monoamine oxidases (MAOs). MAOs are crucial enzymes in the metabolism of monoamine neurotransmitters. While direct experimental data is limited, the structural features of the compound make it a candidate for investigation as a potential MAO substrate or inhibitor. The modulation of MAO activity can have significant implications for neurological processes. Further studies are necessary to determine the specific nature and extent of any interaction with MAOs and other cellular signaling or metabolic enzymes.
Receptor Binding and Neuropharmacological Studies
There is currently a significant gap in the scientific literature regarding the receptor binding profile and specific neuropharmacological effects of this compound. While its structural similarity to certain biogenic amines might suggest potential interactions with adrenergic, dopaminergic, or serotonergic receptors, no definitive receptor binding assays or comprehensive neuropharmacological studies have been published to date. Future research in this area would be essential to understand its potential effects on the central nervous system and to explore any therapeutic applications in neurology or psychiatry.
Selected Biological Effects in In Vitro Models
In vitro cell culture models are fundamental tools for assessing the biological effects of chemical compounds at the cellular level. The following sections detail the observed effects of structurally related compounds in various cell-based assays.
The cytotoxic potential of various compounds against cancer cell lines is a primary focus of anticancer drug discovery. While specific data for this compound is not available, numerous studies have investigated the effects of other phenolic compounds on human cervical carcinoma (HeLa) and human hepatocellular carcinoma (HepG2) cells.
For instance, Dicerandrol C, a dimeric tetrahydroxanthenone, has been shown to significantly reduce the proliferation of both HepG2 and HeLa cells in a dose- and time-dependent manner. This compound was found to induce apoptosis and arrest the cell cycle at the G0/G1 phase. Similarly, troxerutin, a bioflavonoid, exhibited growth inhibitory and apoptotic effects against HeLa cells. In studies with HepG2 cells, certain tyrosine kinase inhibitors have demonstrated time- and concentration-dependent cytotoxicity. These examples highlight the general potential for phenolic and related structures to exert cytotoxic effects on these cancer cell lines, although the specific activity of this compound remains to be determined.
Table 2: Examples of Cytotoxic Effects of Phenolic and Related Compounds on Cancer Cell Lines
| Compound | Cell Line | Key Findings | Reference |
| Dicerandrol C | HepG2, HeLa | Reduced cell proliferation, induced apoptosis, G0/G1 cell cycle arrest | |
| Troxerutin | HeLa | Growth inhibitory effects, induction of apoptosis | |
| Imatinib, Sunitinib, Lapatinib | HepG2 | Time- and concentration-dependent cytotoxicity |
The neuroprotective effects of tyrosol, the parent compound of this compound, have been more extensively studied. Tyrosol has demonstrated a range of activities that contribute to its neuroprotective profile, including antioxidant, anti-inflammatory, and anti-apoptotic effects.
In vitro studies have shown that tyrosol can protect neuronal cells from various insults. For example, it has been shown to protect mouse cortical neuron cultures against injury induced by 5-S-cysteinyl-dopamine, which triggers caspase-3-driven apoptosis. Pre-incubation with tyrosol also protected a human astrocytoma cell line against oxidative stress. The antioxidant activity of tyrosol is considered a key mechanism underlying its neuroprotective effects, although it is sometimes described as a "weak" antioxidant in cell-free systems, it shows potent protective effects in cellular models. Hydroxytyrosol, a metabolite of tyrosol, is an even more potent neuroprotective agent, significantly improving the viability of PC12 cells under oxidative stress. These findings underscore the potential for tyrosol and its derivatives to act as neuroprotective agents, primarily through their ability to combat oxidative stress in neuronal environments.
Structure Activity Relationship Sar Studies
Identification of Key Structural Moieties Contributing to Activity
The biological activity of 4-(2-Amino-3-hydroxypropyl)phenol hydrochloride is primarily dictated by three key structural moieties: the phenolic hydroxyl group, the aminopropanol (B1366323) side chain, and the spatial relationship between these components.
Phenolic Hydroxyl Group: The hydroxyl (-OH) group attached to the phenyl ring is a critical determinant of the compound's activity. This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as proteins and enzymes. The phenolic hydroxyl group's ability to donate a hydrogen atom is also associated with antioxidant properties, a common feature among phenolic compounds.
Aminopropanol Side Chain: The 2-amino-3-hydroxypropyl side chain is fundamental to the compound's biological efficacy. It contains two crucial functional groups: a primary amino (-NH2) group and a primary hydroxyl (-OH) group. These groups are potent hydrogen bond donors and acceptors, enabling the molecule to form a network of hydrogen bonds within the binding pockets of proteins. The amino group, being basic, can also participate in ionic interactions, further anchoring the molecule to its target.
Aromatic Phenyl Ring: The phenyl ring serves as the scaffold for the functional groups. Its hydrophobic nature can contribute to binding with nonpolar regions of a biological target through van der Waals forces and hydrophobic interactions. The para-substitution pattern (position 4) of the aminopropanol side chain on the phenyl ring is also a key aspect of its structure.
A summary of the key structural moieties and their potential contributions to biological activity is presented in the table below.
| Structural Moiety | Potential Contribution to Biological Activity |
| Phenolic Hydroxyl Group | Hydrogen bond donor/acceptor, potential for antioxidant activity. |
| Amino Group | Hydrogen bond donor/acceptor, potential for ionic interactions. |
| Propyl Side Chain Hydroxyl Group | Hydrogen bond donor/acceptor. |
| Phenyl Ring | Hydrophobic interactions, scaffold for functional groups. |
Impact of Stereochemistry on Biological Efficacy and Selectivity
A pivotal aspect of the structure of 4-(2-Amino-3-hydroxypropyl)phenol is its chirality. The carbon atom at the second position of the propyl side chain is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-4-(2-Amino-3-hydroxypropyl)phenol and (R)-4-(2-Amino-3-hydroxypropyl)phenol. The (S)-enantiomer is also commonly known as L-Tyrosinol.
Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the different spatial arrangements of the enantiomers can lead to significant differences in their biological activity, a phenomenon known as stereoselectivity. nih.gov One enantiomer may exhibit a significantly higher affinity and efficacy for a specific biological target compared to its counterpart. This can result in one enantiomer being therapeutically active while the other is less active or even inactive. nih.gov
While the general principles of stereoselectivity are well-established, specific comparative studies on the biological efficacy and selectivity of the individual enantiomers of this compound are not extensively detailed in the public domain. However, the common reference to "L-Tyrosinol" in the literature suggests that the (S)-enantiomer is often the focus of study. The synthesis of pure enantiomers is a common strategy in drug development to identify the more potent isomer and potentially develop a more selective therapeutic agent.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new or untested compounds.
Comparative Analysis with Structurally Related Compounds
The structure-activity relationship of this compound can be further elucidated by comparing it with structurally related compounds.
L-Histidinol: This compound shares the same aminopropanol side chain as L-Tyrosinol but features an imidazole (B134444) ring instead of a phenol (B47542) ring. The imidazole ring has different electronic and hydrogen-bonding properties compared to the phenol ring, which would significantly alter the compound's interaction with biological targets.
(S)-2-Amino-3-phenylpropan-1-ol (L-Phenylalaninol): This analog is structurally very similar to L-Tyrosinol but lacks the phenolic hydroxyl group. The absence of this key functional group would likely reduce its ability to form hydrogen bonds and eliminate any activity directly related to the phenolic hydroxyl, such as certain antioxidant mechanisms.
Information regarding "this compound" and its activity as a LAT1 inhibitor is not available in the public domain.
Extensive searches of scientific literature and chemical databases did not yield specific information on the Structure-Activity Relationship (SAR) of "this compound" as an inhibitor of the L-Amino Acid Transport 1 (LAT1). Consequently, a comparison of this specific compound with other known LAT1 inhibitors, as requested, cannot be provided.
Research on LAT1 inhibitors is an active area, particularly in the context of cancer therapy, due to the transporter's role in supplying essential amino acids to tumor cells. The development and SAR studies of various LAT1 inhibitors are well-documented, focusing on compounds that typically possess an amino acid-like scaffold, which is crucial for recognition by the transporter.
Key structural features generally required for LAT1 inhibition include the presence of an α-amino group and a carboxylic acid moiety. Modifications to the side chain of these amino acid-like structures have led to the discovery of potent and selective inhibitors. For instance, JPH203 (Nanvuranlat) is a high-affinity LAT1 inhibitor that has undergone clinical investigation and is characterized by its specific structural features that confer high potency. Another well-known, albeit non-selective, LAT1 inhibitor is 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), which serves as a classical example in many studies.
While the general principles of LAT1 inhibitor design and the characteristics of many such compounds are established, "this compound" does not appear in the available literature as a studied LAT1 inhibitor. Therefore, no data tables or detailed research findings for a comparative analysis as outlined in the request can be generated.
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methodologies
Spectroscopic techniques are fundamental for the structural elucidation of 4-(2-Amino-3-hydroxypropyl)phenol hydrochloride, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for the unambiguous assignment of all proton and carbon atoms.
¹H-NMR Spectroscopy provides information on the chemical environment and connectivity of protons. The expected spectrum for this compound would feature distinct signals corresponding to the aromatic protons, the aliphatic protons on the propyl chain, and the exchangeable protons of the hydroxyl, amino, and phenolic groups. The protons on the benzen libretexts.orge ring typically appear as a pair of doublets, characteristic of a 1,4-disubstituted pattern. Protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are shifted downfield.
¹³C-NMR Spectroscopy libretexts.org complements the proton data by providing a signal for each unique carbon atom in the molecule. This technique is invaluable for confirming the carbon skeleton, including the aromatic and aliphatic carbons of the propyl side chain.
Based on analysis of str ucturally similar compounds like L-tyrosine and L-tyrosinol, the following chemical shifts can be predicted.
Table 1: Predicted ¹H nih.govbmrb.io-NMR and ¹³C-NMR Chemical Shifts
| Structural Unit | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic Ring | CH (ortho to -OH) | ~6.70 (d) | ~116 |
| CH (meta to -OH) | ~7.05 (d) | ~130 | |
| Propyl Chain | -CH₂- (Benzylic) | ~2.75 (m) | ~38 |
| -CH(NH₂) | ~3.10-3.30 (m) | ~56 | |
| -CH₂(OH) | ~3.50-3.70 (m) | ~65 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display a series of characteristic absorption bands confirming its key structural features.
The spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibrations of the phenolic and primary alcohol hydroxyl groups, as well as the N-H stretching of the amine group. Aliphatic C-H stretching researchgate.netvibrations from the propyl chain would appear around 2850-2960 cm⁻¹. Vibrations associated with the aromatic ring include C=C stretching in the 1500-1600 cm⁻¹ region and C-H bending vibrations. The C-O stretching of the phenol (B47542) and alcohol groups would also produce strong signals, typically in the 1000-1250 cm⁻¹ range.
Table 2: Characteristi researchgate.netc FT-IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| O-H Stretching | Phenol & Alcohol | 3200 - 3600 (Broad) |
| N-H Stretching | Primary Amine | 3200 - 3500 (Medium) |
| C-H Stretching | Aromatic | 3000 - 3100 (Medium) |
| C-H Stretching | Aliphatic (CH₂) | 2850 - 2960 (Medium) |
| C=C Stretching | Aromatic Ring | 1500 - 1600 (Medium-Strong) |
| C-O Stretching | Phenol & Alcohol | 1000 - 1250 (Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The chromophore in this compound is the 4-substituted phenol ring.
Based on data from structurally related compounds like tyrosol, which possess the same phenolic chromophore, the UV-Vis spectrum is expected to exhibit a maximum absorption wavelength (λmax) around 275 nm in a neutral aqueous or alcoholic solvent. The position of this absorption maximum can be influenced by the pH of the solution due to the ionization of the phenolic hydroxyl group.
Chromatographic Separations
Chromatographic techniques are essential for separating the components of a mixture, and for this compound, they are particularly critical for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) (including chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a chiral molecule like this compound, chiral HPLC is the definitive method for separating its R- and S-enantiomers.
The direct separation of nih.gov enantiomers is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs chiralpedia.comcsfarmacie.cz, such as those coated with derivatives of cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including amines and alcohols. The separation mechanism phenomenex.cominvolves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. For basic compounds like this, a small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and resolution.
Table 3: Example Chiral HPLC Method Parameters
| Parameter | Description |
|---|---|
| Column | Chiralpak IA or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Temperature | Ambient (e.g., 25 °C) |
Thin-Layer Chromatography (TLC) (including enantiomeric resolution)
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method for separation. While standard TLC is used for monitoring reactions and assessing purity, specialized techniques are required for enantiomeric resolution.
Enantiomeric separation consensus.appby TLC can be achieved by using plates impregnated with a chiral selector or by adding a chiral selector to the mobile phase (chiral mobile phase additive). For amino alcohols, a com nih.govmon approach is to use a chiral counter-ion, such as D-10-camphorsulfonic acid, in the mobile phase. This forms diastereomeric ion pairs with the enantiomers, which have different affinities for the stationary phase (typically silica (B1680970) gel), allowing for their separation. Visualization of the separated spots can be achieved using a UV lamp (if the compound is UV-active) or by spraying with a staining reagent like ninhydrin (B49086), which reacts with the primary amine to produce a colored spot.
Table 4: Example Chiral TLC Method Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel GF254 plates |
| Mobile Phase | Dichloromethane / Methanol containing a chiral mobile phase additive (e.g., ammonium-D-10-camphorsulfonate) |
| Development | Development in a saturated chamber, often at reduced temperature (e.g., 4 °C) to enhance resolution |
| Detection | UV light at 254 nm and/or staining with ninhydrin solution followed by heating |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar -OH and -NH2 groups. These functional groups can lead to issues such as poor peak shape, thermal decomposition in the hot injector, and strong adsorption onto the GC column. epa.gov
To overcome these limitations, a chemical derivatization step is mandatory prior to GC analysis. mdpi.com Derivatization modifies the functional groups to increase the analyte's volatility and thermal stability. mdpi.comlibretexts.org The most common derivatization strategies for compounds containing hydroxyl and amino groups are silylation and acylation. libretexts.orgmdpi.com
Silylation: This involves replacing the active hydrogen atoms in the -OH and -NH2 groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting TMS-derivatives are significantly more volatile and less polar, making them suitable for GC analysis. mdpi.com
Acylation: This method introduces an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). libretexts.org Acylation also increases volatility and can enhance detection sensitivity, particularly with an electron capture detector (ECD) if fluorinated acyl groups are used. libretexts.org
Once derivatized, the compound can be analyzed using a GC system, typically equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS) for definitive identification. epa.gov
Mass Spectrometry Applications
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of chemical compounds. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the analyte.
When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry serves as a powerful detector. For 4-(2-Amino-3-hydroxypropyl)phenol, electron ionization (EI) is often used in GC-MS, which generates a characteristic fragmentation pattern that can be used as a chemical fingerprint for identification.
Tandem Mass Spectrometry (MS/MS) provides even greater structural detail and analytical specificity. nih.gov In this technique, a specific precursor ion (e.g., the molecular ion, [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov The fragmentation pattern offers insights into the molecule's structure. For 4-(2-Amino-3-hydroxypropyl)phenol, characteristic fragmentation would likely involve:
Loss of water (H₂O) from the propyl side chain.
Cleavage of the C-C bond between the propyl chain and the phenol ring.
Fragmentation of the propyl side chain, such as the loss of CH₂OH.
These fragmentation pathways allow for unambiguous identification of the compound, even in complex matrices. nih.gov
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z of ions with very high accuracy, typically to four or five decimal places. sannova.netthermofisher.com This precision allows for the determination of the exact elemental composition of a molecule, which is a significant advantage over nominal mass measurements. sannova.netthermofisher.com
For the free base form of the target compound, 4-(2-Amino-3-hydroxypropyl)phenol, the molecular formula is C₉H₁₃NO₂. HRMS can confirm this composition by providing an accurate mass measurement that distinguishes it from other compounds with the same nominal mass. nih.gov The high resolving power of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, also helps to separate analyte signals from background interferences, enhancing selectivity and sensitivity. sannova.netnih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₂ |
| Exact Mass | 167.09463 Da |
| Monoisotopic Mass | 167.094628657 Da nih.gov |
Derivatization for Analytical Enhancement
As discussed for GC analysis, derivatization is a key strategy to improve the analytical performance for 4-(2-Amino-3-hydroxypropyl)phenol. mdpi.com Beyond improving volatility for GC, derivatization serves several other purposes:
Improved Detectability: Introducing a chromophore or fluorophore can significantly enhance detection in HPLC with UV-Vis or fluorescence detectors. libretexts.orgresearchgate.net For example, reacting the primary amine with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or dansyl chloride attaches a highly responsive group.
Enhanced Chromatographic Performance: Derivatization can reduce peak tailing in reverse-phase HPLC by masking the polar functional groups, leading to better peak shapes and improved resolution. libretexts.org
Chiral Separation: The compound possesses a chiral center at the second carbon of the propyl chain. To separate the enantiomers (D- and L-forms), derivatization with a chiral reagent can be performed. This creates a pair of diastereomers, which have different physical properties and can be separated on a standard achiral column. Alternatively, the underivatized compound can often be separated directly using a chiral stationary phase (CSP) in HPLC. yakhak.orgsigmaaldrich.comnih.gov The choice of CSP is critical for achieving successful enantiomeric separation. yakhak.orgnih.gov
| Functional Group | Derivatization Method | Common Reagents | Purpose |
|---|---|---|---|
| -OH, -NH₂ | Silylation | BSTFA, MTBSTFA mdpi.com | Increase volatility for GC mdpi.com |
| -OH, -NH₂ | Acylation | TFAA, PFAA libretexts.org | Increase volatility, enhance ECD detection libretexts.org |
| -NH₂ | Alkylation/Arylation | Dansyl chloride, Fmoc-Cl | Improve UV/Fluorescence detection for HPLC |
| Chiral Center | Chiral Derivatization | Chiral reagents (e.g., Mosher's acid chloride) | Create diastereomers for separation on achiral columns |
X-ray Diffraction Analysis (for structural confirmation of related compounds)
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a specific crystal structure for this compound was not found in the surveyed literature, the technique is widely applied to confirm the structure of related small organic molecules and their derivatives. nih.govsemanticscholar.orgmdpi.commdpi.com
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal lattice. This data is used to construct an electron density map, from which the precise positions of atoms, bond lengths, and bond angles can be determined. semanticscholar.orgmdpi.com For a compound like this compound, XRD would confirm the connectivity of the atoms, the stereochemistry at the chiral center, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. nih.govsemanticscholar.org
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for predicting the interaction between a small molecule ligand and a protein's active site.
Prediction of Protein-Ligand Interactions (e.g., with Hsp90 active site)
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and degradation of numerous client proteins, many of which are implicated in cancer. As such, Hsp90 is a significant target for anticancer drug development. Molecular docking simulations can be employed to predict the binding of 4-(2-Amino-3-hydroxypropyl)phenol hydrochloride to the ATP-binding site in the N-terminal domain of Hsp90.
Table 1: Key Amino Acid Residues in the Hsp90 Active Site for Ligand Binding
| Residue | Role in Binding |
| Asp93 | Forms crucial hydrogen bonds with inhibitors. nih.govnih.govnih.gov |
| Ser52 | Participates in hydrogen bonding interactions. nih.gov |
| Tyr139 | Involved in hydrogen bonding with ligands. nih.gov |
| Phe138 | Forms hydrophobic interactions with aromatic moieties of ligands. nih.gov |
| Asn106 | Can form hydrogen bonds with inhibitors. nih.gov |
| Lys112 | Participates in interactions within the active site. nih.gov |
This table is generated based on general knowledge of Hsp90 inhibitor interactions and does not represent specific data for this compound.
Analysis of Ligand Binding Modes and Hydrogen Bonding Interactions
The analysis of the docked poses of this compound within the Hsp90 active site would reveal its specific binding mode. This includes the orientation of the molecule and the key interactions it forms with the surrounding amino acid residues. Hydrogen bonds are particularly important for the stability of protein-ligand complexes.
Given the structure of this compound, which contains hydroxyl (-OH) and amino (-NH2) groups, it is highly likely to act as both a hydrogen bond donor and acceptor. A hypothetical binding mode could involve the phenolic hydroxyl group forming a hydrogen bond with the side chain of Asp93, a common interaction for Hsp90 inhibitors. nih.govnih.gov The amino and hydroxyl groups on the propyl chain could also form additional hydrogen bonds with other residues in the active site, such as Ser52 or Tyr139, further stabilizing the complex. nih.gov The phenyl ring of the compound could also engage in hydrophobic interactions with residues like Phe138. nih.gov Visualizing these interactions provides a rational basis for understanding the compound's potential inhibitory activity and for designing more potent derivatives.
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. These methods are invaluable for characterizing molecules like this compound.
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Properties
Density Functional Theory (DFT) is a widely used quantum chemical method that can accurately predict the electronic structure and various properties of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecule's geometry and predict its spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. dergipark.org.trresearchgate.net While specific DFT studies on this compound are not available, the methodology is standard. The calculated vibrational frequencies from an IR spectrum simulation could be compared with experimental data to validate the computational model. Similarly, calculated NMR chemical shifts would provide insights into the electronic environment of the different atoms in the molecule.
Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Related Parameters
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive.
For a molecule like this compound, DFT calculations can determine the energies of the HOMO and LUMO. From these energies, various quantum chemical parameters can be derived, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions and biological systems. For instance, the HOMO-LUMO gap of a similar compound, 3-amino-1,2,4-triazole, was calculated to be around 4.9 eV, indicating its chemical stability. dergipark.org.tr
Table 2: Hypothetical Quantum Chemical Parameters for this compound based on Analogous Compounds
| Parameter | Definition | Hypothetical Value (Illustrative) |
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.1 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.9 eV |
| Ionization Potential | Energy required to remove an electron | 6.0 eV |
| Electron Affinity | Energy released when an electron is added | 1.1 eV |
This table presents illustrative values based on calculations for structurally related compounds and should not be taken as experimental data for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes, stability, and interaction dynamics of a ligand like this compound within a biological environment, such as in complex with a protein target.
In a typical MD simulation study, the compound would be placed in a simulated physiological environment, often a box of water molecules with ions to represent saline conditions. The simulation would then track the trajectory of each atom over a period of nanoseconds to microseconds. This allows researchers to observe how the molecule behaves, including the flexibility of its side chain, the rotation of its bonds, and its interactions with surrounding water molecules.
When studying the interaction of this compound with a protein, MD simulations can reveal the stability of the binding pose predicted by docking studies. Key aspects that can be analyzed include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the course of the simulation. A stable RMSD suggests that the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are more flexible or rigid.
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein's active site residues, which is crucial for binding affinity.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar phenolic and amine-containing compounds to understand their mechanism of action. For instance, simulations can elucidate how the protonated amine group and the hydroxyl groups contribute to the stability of the ligand-protein complex.
In Silico Predictions (e.g., Binding Energy Calculations)
In silico predictions, particularly molecular docking and binding energy calculations, are fundamental to computational drug design. These methods predict how a ligand will bind to a receptor and estimate the strength of this interaction.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies would be used to predict its binding mode within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field. The resulting docking score gives an estimate of the binding affinity.
Binding Energy Calculations: Following molecular docking, more rigorous methods can be employed to calculate the binding free energy, which is a more accurate predictor of binding affinity. The Linear Interaction Energy (LIE) method is one such approach that utilizes information from MD simulations to estimate binding energies. mdpi.com The binding free energy is decomposed into its van der Waals and electrostatic components. mdpi.com
Research on derivatives of similar compounds has utilized these computational methods. For example, molecular docking has been used to evaluate the binding of related phenolic compounds to target proteins, revealing the importance of hydrogen bonding and electrostatic contacts for proper binding. mdpi.com These studies often highlight that modifications to the chemical structure can significantly alter the binding affinity and selectivity.
Table 2: Example of In Silico Prediction Data for Ligand-Protein Interaction
| Computational Method | Predicted Value | Unit | Significance |
|---|---|---|---|
| Docking Score (e.g., AutoDock Vina) | -8.5 | kcal/mol | A lower score indicates a more favorable binding pose. |
| Calculated Binding Free Energy (LIE) | -10.2 | kcal/mol | A more accurate estimation of the binding affinity. |
| Electrostatic Contribution | -7.8 | kcal/mol | Highlights the importance of polar interactions. mdpi.com |
These computational approaches provide a theoretical framework for understanding the molecular interactions of this compound, guiding the design of more potent and selective derivatives for therapeutic applications.
Future Research Directions and Potential Applications in Chemical Biology
Development as Lead Compounds for Novel Chemical Biology Probes
The molecular architecture of 4-(2-Amino-3-hydroxypropyl)phenol hydrochloride presents a versatile scaffold for the development of novel chemical biology probes. Its structure, featuring a phenol (B47542) ring, an amino group, and a hydroxyl group, offers multiple points for chemical modification. This adaptability is crucial for creating probes designed to investigate complex biological systems.
Future research could focus on leveraging this scaffold to synthesize fluorescent probes. By attaching fluorophores to the core structure, researchers could create tools for imaging and tracking biological processes in living cells with high specificity and sensitivity. Furthermore, the development of photoaffinity probes derived from this compound could enable the identification and characterization of its protein targets by covalently labeling them upon photoactivation. The modular nature of its synthesis would allow for the creation of a library of diverse probes, each tailored for a specific biological question.
Exploration of Undiscovered Biological Targets and Pathways
While the specific biological targets of this compound remain largely uncharacterized, its structural relationship to tyrosine suggests potential interactions with pathways involving tyrosine metabolism and signaling. Tyrosine is a precursor to neurotransmitters and hormones, and its analogs could potentially modulate the enzymes and receptors involved in these pathways.
A significant avenue for future research is the systematic screening of this compound against a wide array of biological targets, including enzymes, receptors, and ion channels. Techniques such as high-throughput screening and chemoproteomics could reveal novel protein-ligand interactions. Uncovering these targets would not only elucidate the compound's mechanism of action but also open up new avenues for understanding fundamental biological processes and identifying potential therapeutic intervention points.
Elucidation of Complex Reaction Mechanisms at the Molecular Level
Understanding the reaction mechanisms of this compound at a molecular level is fundamental to its application in chemical biology. The phenolic hydroxyl group is susceptible to oxidation, and the amino and hydroxyl groups on the propyl chain can participate in a variety of chemical transformations.
Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational chemistry, are necessary to map out its reactivity. For instance, investigating its behavior in the presence of reactive oxygen species could shed light on its potential as an antioxidant or, conversely, a pro-oxidant under specific conditions. Elucidating these mechanisms is critical for designing derivatives with enhanced stability, selectivity, and desired biological activity.
Advanced Computational Design and Optimization of Novel Derivatives
Computational chemistry and molecular modeling offer powerful tools for the rational design and optimization of novel derivatives of this compound. By using its structure as a starting point, researchers can computationally explore a vast chemical space to identify modifications that could enhance its binding affinity to specific targets or improve its pharmacokinetic properties.
In silico methods such as molecular docking can predict the binding modes of derivatives with target proteins, guiding the synthesis of more potent and selective compounds. Quantitative Structure-Activity Relationship (QSAR) studies can identify the key structural features that correlate with biological activity, further refining the design process. This computational-driven approach can significantly accelerate the development of new chemical biology tools and potential therapeutic leads while minimizing the need for extensive and costly experimental screening.
| Computational Approach | Application in Derivative Design |
| Molecular Docking | Predict binding poses and affinities to target proteins. |
| QSAR | Correlate chemical structure with biological activity. |
| Molecular Dynamics | Simulate the dynamic behavior of the compound and its interaction with targets. |
Integration of Multi-Omics Data for Comprehensive Biological Profiling
A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. By treating cells or model organisms with the compound and subsequently analyzing changes in the transcriptome, proteome, and metabolome, researchers can obtain a comprehensive profile of its biological impact.
This integrated approach can reveal the downstream effects of the compound on various cellular pathways and networks, providing a holistic view of its mechanism of action. For example, transcriptomic analysis might identify genes whose expression is altered, while proteomics could reveal changes in protein abundance or post-translational modifications. Metabolomics could then uncover shifts in metabolic pathways. Correlating these datasets would provide a powerful, unbiased method for hypothesis generation regarding the compound's function and for identifying novel biomarkers of its activity.
Q & A
Q. How can researchers optimize the synthesis of 4-(2-Amino-3-hydroxypropyl)phenol hydrochloride to improve yield and purity?
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR and FTIR: Use -/-NMR to confirm the amino and hydroxyl proton environments. FTIR can validate O-H and N-H stretches (e.g., 3200–3500 cm) .
- HPLC-MS: Pair reverse-phase HPLC with mass spectrometry to assess purity and molecular ion peaks. Calibration with reference standards (e.g., EP/JP/USP guidelines) ensures reproducibility .
- Thermogravimetric Analysis (TGA): Monitor thermal stability under nitrogen to determine decomposition thresholds relevant to storage conditions .
Advanced Research Questions
Q. How can computational methods guide the design of reactions involving this compound?
Methodological Answer:
- Quantum Chemical Calculations: Apply density functional theory (DFT) to model reaction pathways and transition states. For example, ICReDD’s approach combines computation with experimental validation to predict regioselectivity in amine-functionalized phenols .
- Machine Learning (ML): Train ML models on existing kinetic data to predict optimal reaction conditions. Chemical software (e.g., Schrödinger Suite) enables virtual screening of catalysts or solvents .
- Example Workflow:
Simulate intermediates using Gaussian 12.
Validate with experimental kinetics.
Refine models via feedback loops .
Q. How should researchers address contradictions in bioactivity data for this compound across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to identify outliers. Cross-check with orthogonal assays (e.g., SPR vs. cell-based assays) .
- Standardization: Adopt harmonized protocols for dose-response curves and buffer systems (e.g., USP guidelines for solubility testing) .
- Case Study Table:
| Study | Assay Type | IC (µM) | Notes |
|---|---|---|---|
| A | Enzymatic | 12.5 ± 1.2 | pH 7.4 |
| B | Cellular | 28.7 ± 3.1 | Serum present |
Q. What safety protocols are critical when handling this compound in high-throughput screening?
Methodological Answer:
- PPE and Ventilation: Use N95 masks, gloves, and fume hoods per GHS hazard statements (e.g., H318: eye damage) .
- Waste Management: Neutralize acidic byproducts before disposal. Follow Chemical Hygiene Plan guidelines for spill containment .
- Automation: Implement robotic liquid handlers to minimize human exposure during large-scale screenings .
Methodological Resources
- Experimental Design: Polish Journal of Chemical Technology outlines DoE applications in process optimization .
- Data Integrity: Chemical software ensures encrypted data storage and traceability for reproducibility .
- Reaction Engineering: CRDC subclass RDF2050112 provides frameworks for reactor design in amine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
